4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline
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Overview
Description
4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C11H16BrNO2. It is a derivative of aniline, featuring a bromine atom at the 4-position and a methoxy group at the 3-position on the benzene ring, along with a methoxypropan-2-yl group attached to the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by Clemmensen reduction to introduce the propyl group . The bromine and methoxy groups are introduced through electrophilic aromatic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation . This method is favored for its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzoic acid.
Reduction: Formation of 3-methoxy-N-(1-methoxypropan-2-yl)aniline.
Substitution: Formation of 4-substituted-3-methoxy-N-(1-methoxypropan-2-yl)aniline derivatives.
Scientific Research Applications
4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules . The methoxy groups can participate in hydrogen bonding and van der Waals interactions , influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Similar structure but lacks the bromine atom and methoxypropan-2-yl group.
2-Bromo-4-methoxyaniline: Similar but with the bromine atom at the 2-position.
3-Chloro-4-methoxyaniline: Similar but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline is unique due to the presence of both bromine and methoxypropan-2-yl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H16BrNO2 |
---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
4-bromo-3-methoxy-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C11H16BrNO2/c1-8(7-14-2)13-9-4-5-10(12)11(6-9)15-3/h4-6,8,13H,7H2,1-3H3 |
InChI Key |
JSASNRQMPULTFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC(=C(C=C1)Br)OC |
Origin of Product |
United States |
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